Increased Lipophilicity and Reduced Aqueous Solubility Relative to Cyclopentane Homolog
1-Carbamoylcyclohexane-1-carboxylic acid exhibits a calculated LogP value of 0.83 [1], which is approximately 2.1-fold higher than the calculated LogP of 0.39 for its cyclopentane homolog (1-carbamoylcyclopentane-1-carboxylic acid, CAS 137307-52-9) . The cyclohexane analog also possesses a larger topological polar surface area (TPSA) of 80.39 Ų [1], reflecting increased capacity for hydrogen bonding relative to the cyclopentane derivative. These differences are attributable to the additional methylene (-CH2-) unit in the six-membered ring versus the five-membered ring.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 0.83 |
| Comparator Or Baseline | 1-Carbamoylcyclopentane-1-carboxylic acid (CAS 137307-52-9): 0.39 |
| Quantified Difference | Target compound LogP is 0.44 units higher (approximately 2.1-fold increase in lipophilicity) |
| Conditions | Calculated values from commercial chemical databases; computational prediction methodology consistent across both compounds |
Why This Matters
Higher LogP indicates increased lipophilicity, which can enhance passive membrane permeability in cell-based assays but may also reduce aqueous solubility, directly impacting experimental design and buffer selection.
- [1] Chembase. (n.d.). 1-carbamoylcyclohexane-1-carboxylic acid (Chembase ID: 71394). Chembase Compound Page. View Source
